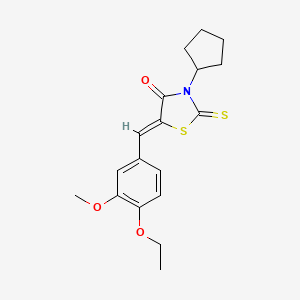amine](/img/structure/B15096653.png)
[3-(1H-Imidazol-1-yl)propyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-1-yl)propylamine: is a chemical compound with the molecular formula C9H17N3. It features an imidazole ring, a common structure in many biologically active molecules, linked to a propyl chain and an isopropylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of imidazole with a suitable propylamine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(1H-Imidazol-1-yl)propylamine can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(1H-Imidazol-1-yl)propylamine is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be modified to create a wide range of derivatives with different properties .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine: In medicinal chemistry, 3-(1H-Imidazol-1-yl)propylamine is explored for its potential as a therapeutic agent. Its imidazole ring is a common feature in many drugs, and modifications to this compound could lead to new treatments for various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. Its unique structure makes it useful in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: This compound is similar but lacks the isopropylamine group, which can affect its chemical properties and biological activities.
Imidazole: The parent compound of the imidazole family, it serves as a basic building block for many derivatives.
Uniqueness: 3-(1H-Imidazol-1-yl)propylamine is unique due to the presence of both the imidazole ring and the isopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-imidazol-1-yl-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-9(2)11-4-3-6-12-7-5-10-8-12/h5,7-9,11H,3-4,6H2,1-2H3 |
InChI Key |
ZHNRSWUGZCPKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


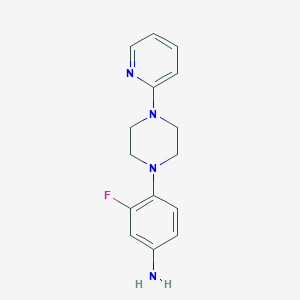
![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)
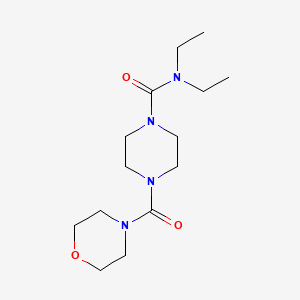

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)

![3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B15096605.png)
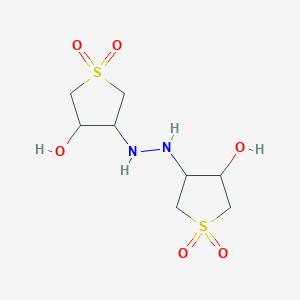

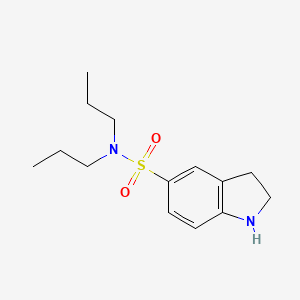
![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
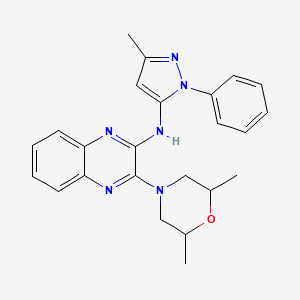
![4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15096648.png)
